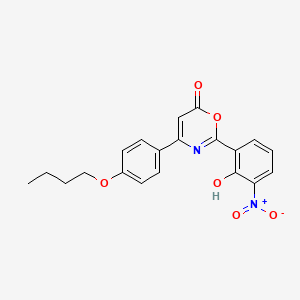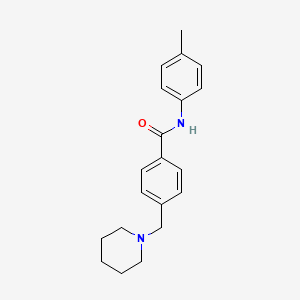![molecular formula C15H11ClFN5O B4699959 2-(2-chloro-6-fluorophenyl)-N-[3-(1H-tetrazol-5-yl)phenyl]acetamide](/img/structure/B4699959.png)
2-(2-chloro-6-fluorophenyl)-N-[3-(1H-tetrazol-5-yl)phenyl]acetamide
Vue d'ensemble
Description
2-(2-chloro-6-fluorophenyl)-N-[3-(1H-tetrazol-5-yl)phenyl]acetamide, also known as CFTR inhibitor-172, is a small molecule compound that has been widely studied for its potential therapeutic applications.
Mécanisme D'action
2-(2-chloro-6-fluorophenyl)-N-[3-(1H-tetrazol-5-yl)phenyl]acetamide inhibitor-172 works by binding to a specific site on the this compound protein, known as the inhibitor binding site. This binding prevents the this compound protein from opening and allowing chloride ions to pass through, which reduces the movement of salt and water in and out of cells. This results in the reduction of mucus production and improved lung function in CF patients.
Biochemical and Physiological Effects
This compound inhibitor-172 has been shown to be effective in reducing mucus production and improving lung function in CF patients. It has also been shown to be effective in reducing inflammation and preventing bacterial infections in the lungs. Additionally, this compound inhibitor-172 has been shown to have anti-cancer properties, as it can inhibit the growth and proliferation of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-(2-chloro-6-fluorophenyl)-N-[3-(1H-tetrazol-5-yl)phenyl]acetamide inhibitor-172 is its specificity for the this compound protein, which makes it a promising therapeutic agent for CF patients. Additionally, this compound inhibitor-172 has been shown to have a relatively low toxicity profile, making it a safe and well-tolerated treatment option. However, one of the main limitations of this compound inhibitor-172 is its poor solubility, which can make it difficult to administer in clinical settings.
Orientations Futures
There are several future directions for research on 2-(2-chloro-6-fluorophenyl)-N-[3-(1H-tetrazol-5-yl)phenyl]acetamide inhibitor-172. One area of focus is the development of more effective formulations of the compound that can improve its solubility and bioavailability. Another area of focus is the identification of new therapeutic applications for this compound inhibitor-172, such as its potential use in treating other respiratory diseases or cancer. Additionally, further studies are needed to fully understand the mechanism of action of this compound inhibitor-172 and to identify potential drug interactions and side effects.
Applications De Recherche Scientifique
2-(2-chloro-6-fluorophenyl)-N-[3-(1H-tetrazol-5-yl)phenyl]acetamide inhibitor-172 has been extensively studied for its potential therapeutic applications in treating cystic fibrosis (CF). CF is a genetic disorder that affects the lungs, pancreas, and other organs, leading to the production of thick, sticky mucus that can clog airways and cause infections. This compound inhibitor-172 works by inhibiting the function of the cystic fibrosis transmembrane conductance regulator (this compound) protein, which is responsible for regulating the movement of salt and water in and out of cells. By inhibiting this compound, this compound inhibitor-172 can help to reduce the production of thick mucus and improve lung function in CF patients.
Propriétés
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-N-[3-(2H-tetrazol-5-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClFN5O/c16-12-5-2-6-13(17)11(12)8-14(23)18-10-4-1-3-9(7-10)15-19-21-22-20-15/h1-7H,8H2,(H,18,23)(H,19,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJIPBJDFJGTLIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)CC2=C(C=CC=C2Cl)F)C3=NNN=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClFN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(3-chlorobenzyl)thio]-3-phenyl-4(3H)-quinazolinone](/img/structure/B4699884.png)
![3-({[5-methyl-4-phenyl-3-(propoxycarbonyl)-2-thienyl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4699892.png)
![ethyl 2-phenyl-7-propyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4699895.png)
![ethyl 1-{[3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinecarboxylate](/img/structure/B4699898.png)
![2-(4-nitrophenyl)-2-oxoethyl 4-oxo-4-[(4-phenyl-1,3-thiazol-2-yl)amino]butanoate](/img/structure/B4699900.png)
![1-[(3-chlorobenzyl)sulfonyl]-N-isobutyl-4-piperidinecarboxamide](/img/structure/B4699905.png)


![N~2~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(methylthio)phenyl]glycinamide](/img/structure/B4699931.png)
![3-(allylthio)-5-methyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B4699933.png)
![N-allyl-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide](/img/structure/B4699934.png)
![2-({5-[(2,3-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B4699938.png)
![ethyl 5-isopropyl-2-[(3-pyridinylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B4699940.png)
![2-chloro-5-iodo-N-[2-(4-methyl-1-piperidinyl)phenyl]benzamide](/img/structure/B4699952.png)
